1-Methylpyrrolidin-2-ol

Overview

Description

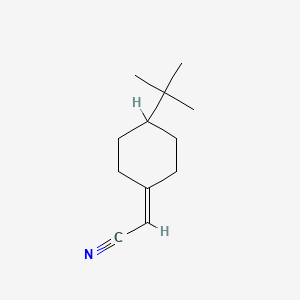

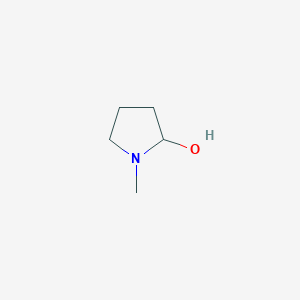

1-Methylpyrrolidin-2-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C5H9NO and a molecular weight of 99.1311 .

Synthesis Analysis

The synthesis of this compound involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . An improvement in a simple way to achieve 3-chloromethylene-1-methylpyrrolidin-2-one 2, and its reaction with phenyllithium/CuCN to afford 3-arylidene-1-methylpirrolidin-2-one (3), represents an approach to a kind of carbon skeleton present in a wide variety of pharmacologically active compounds .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The pyrrolidine moiety is represented widely in natural products, especially in alkaloids isolated from plants or microorganisms .Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.4713 (lit.) . Its density is 0.951 g/mL at 25 °C (lit.) .Scientific Research Applications

Neuropharmacology and Neurotoxicity

1-Methylpyrrolidin-2-ol derivatives have been studied in neuropharmacology. For instance, Tortella and Hill (1996) examined the effects of glycine-site partial agonists, including 1-hydroxypyrrolidin-2-one derivatives, on EEG activity and behavior in rats. They observed that these compounds could modulate N-methyl-D-aspartate (NMDA) receptor activity without causing neurotoxic side effects (Tortella & Hill, 1996).

Alkaloid Biosynthesis

In the study of alkaloid biosynthesis, Huang et al. (1996) explored 1-Methylpyrrolidine-2-acetic acid and related compounds as precursors in the biosynthesis of tropane alkaloids. However, they found that these compounds were not efficient precursors for tropane alkaloids (Huang et al., 1996).

Pharmaceutical Chemistry

Sunagawa et al. (1992) investigated 1 beta-methylcarbapenem compounds with a 5'-substituted-N-methylpyrrolidin-3'-ylthio group, examining their stability and biological properties. They found that the introduction of a methyl group on the nitrogen atom enhanced stability against renal dehydropeptidase-I (Sunagawa et al., 1992).

Corrosion Inhibition

In the field of corrosion inhibition, Hegazy et al. (2016) evaluated novel cationic surfactants, including 1-methylpyrrolidin-1-ium derivatives, as corrosion inhibitors for carbon steel pipelines in oil and gas wells. They found these compounds effective in increasing the inhibition efficiency against corrosion (Hegazy et al., 2016).

Cancer Treatment

Penning et al. (2009) developed cyclic amine-containing benzimidazole carboxamide PARP inhibitors, including 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), for cancer treatment. ABT-888 showed excellent potency against PARP enzymes and cellular potency, leading to its selection for human phase I clinical trials (Penning et al., 2009).

Alzheimer’s Disease Research

Ono et al. (2002) explored the effects of nicotine, pyridine, and N-methylpyrrolidine on amyloid β-peptide (Aβ) in Alzheimer's disease. They found that nicotine and N-methylpyrrolidine disrupted preformed Aβ fibrils, suggesting a potential role in Alzheimer’s disease treatment (Ono et al., 2002).

Antagonism of Synaptic Excitation

Davies and Watkins (1973) investigated the effects of 1-hydroxy-3-aminopyrrolid-2-one (HA-966) on synaptically and chemically excited neurons. HA-966 reduced synaptic excitation, suggesting its potential as a blocker of excitatory amino acid receptor sites (Davies & Watkins, 1973).

Excitotoxic Neuronal Death

Battaglia et al. (1998) examined the neuroprotective effects of Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), a selective agonist of metabotropic glutamate receptors mGlu2 and -3. They found that activation of these receptors by 2R,4R-APDC protected neurons against excitotoxic degeneration, indicating the potential for neuroprotective drugs (Battaglia et al., 1998).

Chemical Processing

Becci et al. (1982) conducted teratogenicity studies on N-methylpyrrolidone, a solvent used in chemical processing. They found that high dosages resulted in maternal toxicity and skeletal abnormalities, highlighting the need for caution in its use (Becci et al., 1982).

Safety and Hazards

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, 1-Methylpyrrolidin-2-ol and similar compounds could play a significant role in future drug discovery and development efforts.

properties

IUPAC Name |

1-methylpyrrolidin-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-4-2-3-5(6)7/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADJPWXPXLOPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276102 | |

| Record name | 1-Methylpyrrolidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7225-08-3, 7225-03-8 | |

| Record name | 1-Methyl-2-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7225-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpyrrolidin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007225083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpyrrolidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.